molecular formula C10H16N4 B1615930 4-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 14549-59-8

4-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No. B1615930
Key on ui cas rn: 14549-59-8
M. Wt: 192.26 g/mol
InChI Key: UAJACUSQLFALEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340546B2

Procedure details

1-methyl-4-(3-nitro-4-pyridyl)piperazine 14 (2.56 g, 11.52 mmol) in methanol (200 mL) was treated with palladium on carbon (10% wt % Degussa) (300 mg) and hydrogenated under balloon pressure at RT for 3 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 4-(4-methylpiperazin-1-yl)pyridin-3-amine 15 as a colourless solid (2.124 g, 11.05 mmol, 95.89%). MS (ES+) 193.1.
Name
1-methyl-4-(3-nitro-4-pyridyl)piperazine
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[NH2:14])[CH2:6][CH2:7]1

Inputs

Step One
Name
1-methyl-4-(3-nitro-4-pyridyl)piperazine
Quantity
2.56 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.05 mmol
AMOUNT: MASS 2.124 g
YIELD: PERCENTYIELD 95.89%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.